

Methyl 2,3-difluoro-4-hydroxybenzoate chemical properties

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Compound of Interest

Compound Name: Methyl 2,3-difluoro-4-hydroxybenzoate

Cat. No.: B1648316

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An In-Depth Technical Guide to **Methyl 2,3-difluoro-4-hydroxybenzoate**

Foreword

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorine's unique electronic properties can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. **Methyl 2,3-difluoro-4-hydroxybenzoate** stands out as a pivotal building block in this domain. Its trifunctional nature—a nucleophilic phenol, an electrophilic ester, and a uniquely substituted aromatic ring—offers a versatile platform for chemical exploration. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

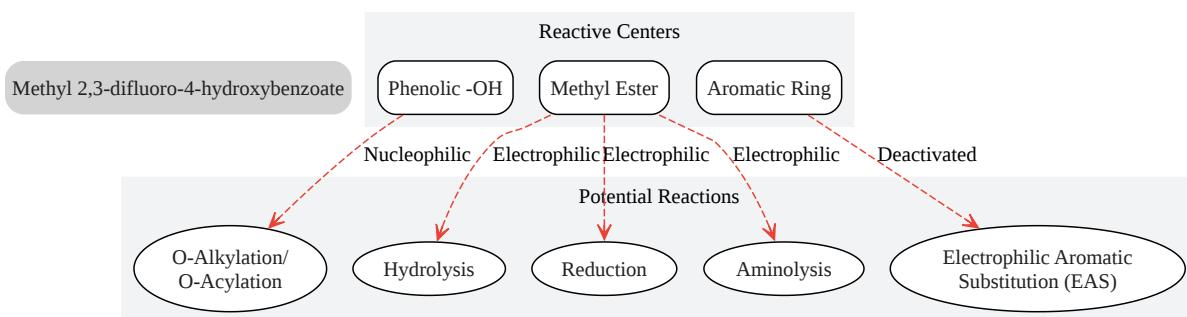
Core Chemical and Physical Properties

Methyl 2,3-difluoro-4-hydroxybenzoate is a functionalized aromatic compound whose utility is defined by its fundamental physicochemical characteristics. These properties govern its behavior in reaction media, its purification, and its storage.

Structural and Molecular Data

The arrangement of the difluoro substituents adjacent to the hydroxyl and ester groups creates a distinct electronic and steric environment, which is key to its reactivity and application.

Diagram 1: Chemical Structure of **Methyl 2,3-difluoro-4-hydroxybenzoate**



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com